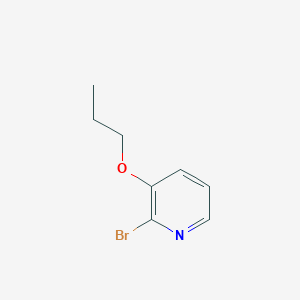
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 is a chemical compound with the molecular formula C14H10Br2N2O2 It is a derivative of acetamide and contains bromine and chlorine atoms, making it a halogenated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 typically involves the reaction of 4-bromo-2-picolinoyl chloride with 2-chloroacetamide in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products with varying oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Applications De Recherche Scientifique
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another halogenated acetamide derivative with potential biological activities.
Uniqueness
Its deuterated form (d4) also makes it valuable in certain research contexts, such as isotope labeling studies .
Propriétés
Formule moléculaire |
C14H10BrClN2O2 |
|---|---|
Poids moléculaire |
357.62 g/mol |
Nom IUPAC |
N-[4-bromo-2-(3,4,5,6-tetradeuteriopyridine-2-carbonyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D |
Clé InChI |
LYISZEZBKBGONS-VTBMLFEUSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)[2H])[2H] |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


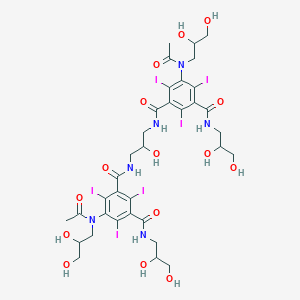
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
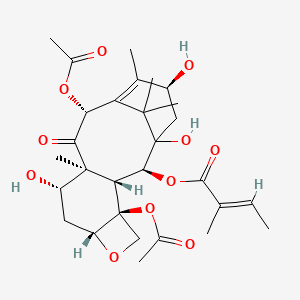



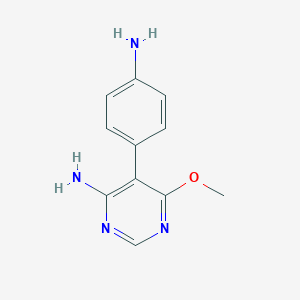
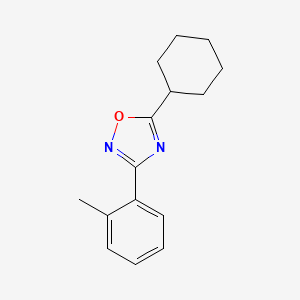
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
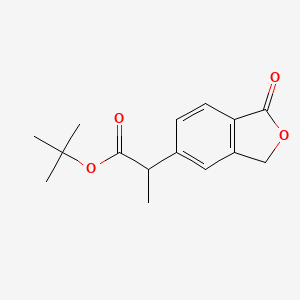
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
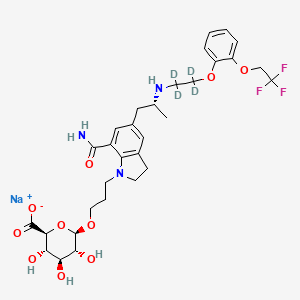
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
